

# Butyl Nonanoate: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: *Butyl nonanoate*

Cat. No.: *B1595214*

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This technical guide provides a detailed overview of **Butyl Nonanoate**, a fatty acid ester. It includes its chemical identifiers, physical and chemical properties, and a summary of relevant experimental protocols for its synthesis and analysis.

## Core Chemical Identifiers and Properties

**Butyl nonanoate** is the ester formed from the condensation of nonanoic acid and butanol. It is recognized for its characteristic fruity aroma and is used in the flavor and fragrance industry.

Identifier	Value	Source
CAS Number	50623-57-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C13H26O2	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	214.34 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
IUPAC Name	butyl nonanoate	<a href="#">[1]</a>
Synonyms	Butyl pelargonate, Nonanoic acid, butyl ester	<a href="#">[1]</a> <a href="#">[4]</a>
InChI Key	DOLFPCDDMUMIMR-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a>
SMILES	CCCCCCCCC(=O)OCCCC	<a href="#">[1]</a>

## Physicochemical Data

A summary of the key physicochemical properties of **butyl nonanoate** is presented below. These properties are crucial for its application in various research and industrial settings.

Property	Value	Conditions	Source
Boiling Point	248.9 °C	at 760 mmHg	<a href="#">[7]</a>
Flash Point	109.44 °C	TCC	<a href="#">[3]</a>
Density	0.867 g/cm <sup>3</sup>	<a href="#">[7]</a>	
Refractive Index	1.42300 to 1.42900	at 20.00 °C	<a href="#">[3]</a>
Vapor Pressure	0.0236 mmHg	at 25°C	<a href="#">[7]</a>
Specific Gravity	0.84900 to 0.85500	at 25.00 °C	<a href="#">[3]</a>

## Experimental Protocols

### Synthesis of Butyl Nonanoate via Fischer Esterification

A standard method for the synthesis of **butyl nonanoate** is the Fischer esterification of nonanoic acid with butanol, using an acid catalyst.

Materials:

- Nonanoic acid
- n-Butanol
- Sulfuric acid (concentrated)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Toluene (for azeotropic removal of water)
- Standard laboratory glassware for reflux and distillation

Procedure:

- In a round-bottom flask, combine one molar equivalent of nonanoic acid with an excess (typically 1.5 to 2 molar equivalents) of n-butanol.
- Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid).
- Set up the apparatus for reflux with a Dean-Stark trap to azeotropically remove the water formed during the reaction.
- Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
- Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude **butyl nonanoate** by fractional distillation under reduced pressure.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized **butyl nonanoate** can be confirmed using GC-MS.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms).

GC Conditions (Typical):

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium, with a constant flow rate.

MS Conditions (Typical):

- Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

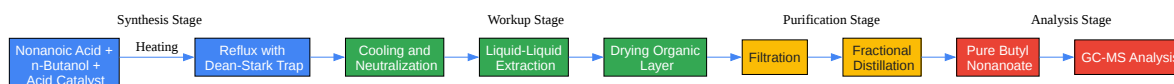
Procedure:

- Prepare a dilute solution of the purified **butyl nonanoate** in a suitable solvent (e.g., hexane or dichloromethane).
- Inject an appropriate volume of the sample into the GC.

- Acquire the data.
- Analyze the resulting chromatogram for the retention time of the main peak and the mass spectrum of this peak. The mass spectrum of **butyl nonanoate** is expected to show characteristic fragment ions.

## Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **butyl nonanoate**.



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## References

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